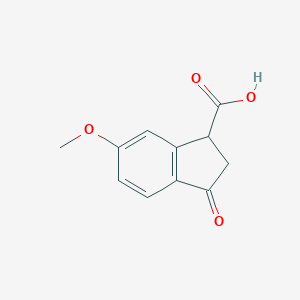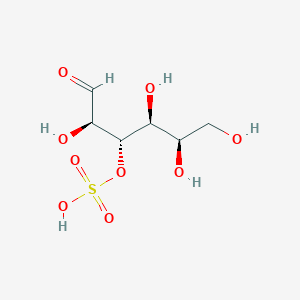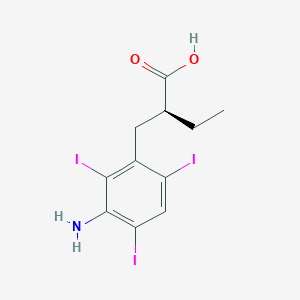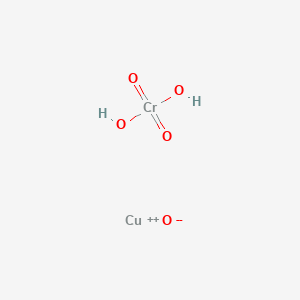
6-Methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid is a compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds that share some structural similarities, such as methoxy groups and carboxylic acid functionalities. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves methoxylation and carboxylic acid moieties, which are also present in the compound of interest . Additionally, the synthesis of 5,6-dihydro-2-oxo-2H-pyran derivatives includes the manipulation of carboxylic acid groups . Lastly, the novel fluorophore 6-methoxy-4-quinolone exhibits a methoxy group and an oxidation product derived from an indole structure, which is somewhat related to the indene structure of the compound .
Synthesis Analysis
The synthesis of related compounds involves various steps, including methoxylation, nucleophilic substitution, and bromination . For example, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid starts with the reaction of a difluoropyridine derivative with methylamine, followed by methoxylation and selective bromination to achieve the final product . Although the exact synthesis of 6-Methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of compounds related to 6-Methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid includes various functional groups such as methoxy, carboxylic acid, and aryl groups . The presence of these groups can influence the chemical behavior and reactivity of the molecule. For instance, the methoxy group can act as an electron-donating substituent, affecting the electronic distribution within the molecule .
Chemical Reactions Analysis
The chemical reactions involving related compounds demonstrate the reactivity of methoxy and carboxylic acid groups under different conditions. For example, the methoxy group can be introduced through methoxylation reactions, and carboxylic acid functionalities can be manipulated through nucleophilic substitution reactions . The stability of these groups under various conditions, such as different pH levels, is also noteworthy, as seen in the stability of the fluorophore 6-methoxy-4-quinolone .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, fluorescence, and stability, are influenced by their molecular structures. The novel fluorophore 6-methoxy-4-quinolone shows strong fluorescence with a large Stokes' shift in aqueous media, and its fluorescence intensity is stable across a wide pH range . This indicates that the methoxy group and the overall molecular framework contribute to the stability and photophysical properties of the molecule. Similar analyses could be inferred for the compound of interest, suggesting that it may also exhibit unique physical and chemical properties due to its structural features.
Propriétés
IUPAC Name |
6-methoxy-3-oxo-1,2-dihydroindene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-15-6-2-3-7-8(4-6)9(11(13)14)5-10(7)12/h2-4,9H,5H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQOLRQCNYYVOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50939058 |
Source


|
| Record name | 6-Methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50939058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid | |
CAS RN |
17825-44-4 |
Source


|
| Record name | 1H-Indene-1-carboxylic acid, 2,3-dihydro-6-methoxy-3-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017825444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50939058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









acetic acid](/img/structure/B99544.png)




